molecular formula C8H10N2O2 B1336474 methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 1036733-11-5

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1336474
CAS No.: 1036733-11-5
M. Wt: 166.18 g/mol
InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a carboxylate ester.

Scientific Research Applications

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Safety and Hazards

“Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This suggests that the compound may interact with its targets in a dynamic manner, potentially leading to various changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it is plausible that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant , which could impact its bioavailability and therapeutic potential.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

Action Environment

It is known that the compound’s vapors can form explosive mixtures with air and can ignite upon contact with heat or flame . This suggests that environmental conditions such as temperature and exposure to open flames could potentially affect the stability and safety of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product . Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, catalyzed by copper or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .

Properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFTOJFVQTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425090
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036733-11-5
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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